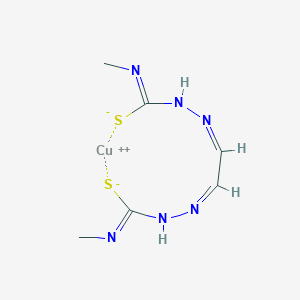

Cu(II)GTSM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10CuN6S2 |

|---|---|

Molecular Weight |

293.9 g/mol |

IUPAC Name |

copper;N'-methyl-N-[(Z)-[(2Z)-2-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]ethylidene]amino]carbamimidothioate |

InChI |

InChI=1S/C6H12N6S2.Cu/c1-7-5(13)11-9-3-4-10-12-6(14)8-2;/h3-4H,1-2H3,(H2,7,11,13)(H2,8,12,14);/q;+2/p-2/b9-3-,10-4-; |

InChI Key |

ILQDIMXONQDSFP-NALDQGCSSA-L |

Isomeric SMILES |

CN=C([S-])N/N=C\C=N/NC(=NC)[S-].[Cu+2] |

Canonical SMILES |

CN=C(NN=CC=NNC(=NC)[S-])[S-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Copper(II)-bis(thiosemicarbazone) Complexes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone), or Cu(II)GTSM, is a cell-permeable, lipophilic small molecule that functions as a copper ionophore. Its primary mechanism of action involves the targeted delivery of copper across cellular membranes, leading to an increase in bioavailable intracellular copper. This elevation of intracellular copper modulates key signaling pathways implicated in neurodegenerative diseases, particularly Alzheimer's disease. The core mechanism centers on the activation of the PI3K/Akt cascade, subsequent inhibition of glycogen synthase kinase 3β (GSK3β), and the downstream reduction of hyperphosphorylated tau and neurotoxic amyloid-β oligomers. Additionally, this compound and related complexes exhibit antimicrobial properties through direct inhibition of bacterial respiration and copper-induced toxicity. This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Intracellular Copper Delivery and Dissociation

The fundamental action of this compound is to act as a carrier for copper, facilitating its transport across the lipid bilayers of cell membranes—a process that is highly restricted for free copper ions.[1]

-

Cellular Uptake: The neutral, lipophilic nature of the intact this compound complex allows it to readily diffuse across the cell membrane.

-

Intracellular Reduction: Once inside the cell, the complex is exposed to a reducing environment. Endogenous reductants, such as glutathione, reduce the copper center from Cu(II) to Cu(I).[2][3]

-

Copper Release: The Cu(I) ion has a lower affinity for the bis(thiosemicarbazone) ligand compared to Cu(II). This change in oxidation state leads to the dissociation of the complex and the release of bioavailable Cu(I) into the cytoplasm.[2] The GTSM ligand is then metabolized or effluxed from the cell.

This intracellular release mechanism is sensitive to the specific ligand structure. The reduction potential of this compound (-0.44 V vs Ag/AgCl) is higher than that of the related compound Cu(II)ATSM (-0.60 V), making this compound more easily reduced.[3] Consequently, this compound tends to release its copper payload in most cells, whereas the more reduction-resistant Cu(II)ATSM is selectively trapped and releases copper in the more highly reducing environment of hypoxic cells.[2][3]

Neuromodulatory Effects: The PI3K/Akt/GSK3β Signaling Axis

In the context of neurodegenerative disease, the released intracellular copper initiates a signaling cascade that mitigates key pathological features of Alzheimer's disease.[2][4]

-

PI3K/Akt Activation: The increase in bioavailable copper activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates protein kinase B (Akt).[4][5]

-

GSK3β Inhibition: Activated Akt phosphorylates GSK3β at its serine-9 residue (Ser9).[5][6] This specific phosphorylation event is inhibitory, downregulating the kinase activity of GSK3β.

-

Reduced Tau Phosphorylation: GSK3β is a primary kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau. By inhibiting GSK3β, this compound treatment leads to a significant decrease in tau phosphorylation at pathological sites, such as Ser404.[5][6]

-

Decreased Amyloid-β (Aβ) Levels: Inhibition of GSK3β has also been shown to increase the activity of matrix metalloproteases, which are involved in the degradation of Aβ peptides.[2][4] This leads to a reduction in the abundance of neurotoxic Aβ species, particularly Aβ trimers.[5][6]

-

ERK1/2 Activation: Studies also show that this compound treatment increases the phosphorylation of extracellular signal-related kinase 1/2 (ERK1/2), another pathway involved in cellular signaling.[5][6]

Quantitative Data Summary

The biological effects of this compound have been quantified in numerous preclinical studies. Key findings are summarized below.

| Parameter | Model System | Treatment | Result | Reference |

| Cellular Copper Levels | PC12 Cells | 50 nM this compound | 2.5-fold increase at 1 hr; 3.1-fold increase at 18 hr | [3] |

| Tau Phosphorylation | SH-SY5Y Cells | This compound | 64% decrease in phosphorylation at Ser404 | [5][7] |

| APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | Significant decrease in phosphorylated tau | [5] | |

| Amyloid-β Levels | APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | 24% decrease in PBS-insoluble Aβ | [5] |

| GSK3β Inhibition | APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | Significant increase in inhibitory p-GSK3β (Ser9) | [5] |

| Akt Activation | APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | Significant increase in p-Akt | [5] |

| ERK1/2 Activation | APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | Significant increase in p-ERK1/2 | [5] |

| Cognitive Function | APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | Restoration of performance in Y-maze test | [7][8] |

| Brain Uptake (PET) | Wild-type Mice | 64Cu-GTSM (IV) | ~5.5% ID/mL at 30 min with near-total retention at 24 hr | [4] |

| TASTPM AD Mice vs. WT | 64Cu-GTSM (IV) | ~1.3-fold increase in brain 64Cu concentration at 30 min | [1] |

Antimicrobial Mechanism of Action

Cu(II)bis(thiosemicarbazonato) complexes also possess potent antimicrobial activity, which arises from a dual mechanism.[1]

-

Copper Ionophore Activity: As in mammalian cells, this compound transports copper into bacterial cells, raising intracellular concentrations to toxic levels. This disrupts normal metabolic processes and inactivates crucial enzymes.[1]

-

Respiratory Chain Inhibition: The intact this compound complex can directly inhibit aerobic respiration. This inhibition occurs at or near the site of ubiquinone reduction in the electron transport chain and is independent of the release of free copper ions.[1] This makes the complex effective even against bacteria that are not highly susceptible to copper poisoning alone.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings. Below are outlines of key experimental protocols used in the study of this compound.

Western Blot for Protein Phosphorylation

This protocol is used to quantify changes in the phosphorylation state of proteins like Akt, GSK3β, and tau.

-

Cell/Tissue Lysis: Cells or homogenized brain tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-GSK3β (Ser9), anti-GSK3β, anti-p-tau (Ser404)).

-

Secondary Antibody Incubation: After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify band intensity, with phosphoprotein levels normalized to total protein levels.[5][9]

Intracellular Copper Measurement via ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to precisely measure total cellular copper content.

-

Cell Culture and Treatment: Cells are cultured and treated with this compound for the desired time.

-

Cell Harvesting and Washing: Cells are harvested and washed multiple times with a buffer containing a chelating agent like EDTA (e.g., PBS with 0.5 mM EDTA) followed by PBS alone. This step is critical to remove any extracellular or loosely membrane-bound copper.[10]

-

Cell Digestion: The washed cell pellet is digested using high-purity nitric acid (e.g., 69% Suprapur) and often heated to ensure complete sample dissolution.[6][11]

-

ICP-MS Analysis: The digested sample is diluted with deionized water and analyzed by ICP-MS. Calibration standards with known copper concentrations are used to create a standard curve for accurate quantification.[11] Results are typically normalized to the total protein content of the original cell pellet.

References

- 1. PET Imaging of Copper Trafficking in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Copper Bis(thiosemicarbazonato) Complexes Promote Neurite Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies of copper trafficking in a mouse model of Alzheimer’s disease by positron emission tomography: comparison of 64Cu acetate and 64CuGTSM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increasing Cu bioavailability inhibits Aβ oligomers and tau phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Increasing Cu bioavailability inhibits Abeta oligomers and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical analyses of tau and other neuronal markers in the submandibular gland and frontal cortex across stages of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. analytik-jena.fr [analytik-jena.fr]

Cu(II)GTSM as a GSK3β Inhibitor in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase 3 beta (GSK3β) is a critical serine/threonine kinase implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease. Its overactivity contributes to tau hyperphosphorylation and the formation of neurofibrillary tangles, as well as to the production of amyloid-beta (Aβ) peptides. This guide provides an in-depth technical overview of Cu(II)glyoxal-bis(N4-methylthiosemicarbazone) (Cu(II)GTSM), a cell-permeable copper complex, as an inhibitor of GSK3β. We will explore its mechanism of action, present quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction

The quest for effective therapeutic interventions for neurodegenerative diseases has led to the investigation of various molecular targets. GSK3β has emerged as a particularly promising target due to its central role in neuronal apoptosis, tau pathology, and Aβ production. This compound has been identified as a compound capable of modulating GSK3β activity, offering a potential therapeutic avenue. This document serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical data and methodologies associated with this compound.

Mechanism of Action

This compound does not directly inhibit the active site of GSK3β. Instead, its primary mechanism involves increasing the intracellular bioavailability of copper ions. This increase in intracellular copper activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] Activated Akt, a serine/threonine kinase, subsequently phosphorylates GSK3β at the Ser9 residue.[3] This phosphorylation event inhibits the kinase activity of GSK3β, leading to a downstream reduction in the phosphorylation of its substrates, most notably the tau protein.[3][4][5]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

| Parameter | Cell Line | This compound Concentration | Result | Reference |

| Tau Phosphorylation (Ser404) | SH-SY5Y | 25 μM | 64% decrease | [3][4][5] |

| Parameter | Animal Model | Dosage | Administration | Key Findings | Reference |

| Aβ Trimer Levels | APP/PS1 Transgenic Mice | 10 mg/kg | Daily oral gavage | Significant decrease in brain Aβ trimers | [3][6] |

| Cognitive Performance (Y-Maze) | APP/PS1 Transgenic Mice | 10 mg/kg | Daily oral gavage | Restoration of cognitive performance to wild-type levels | [1][3][7] |

Signaling Pathway and Experimental Workflow Visualizations

This compound-Mediated GSK3β Inhibition Pathway

Caption: this compound signaling pathway leading to GSK3β inhibition.

Experimental Workflow for In Vitro Analysis

References

- 1. Increasing Cu bioavailability inhibits Abeta oligomers and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper(II) complexes of hybrid hydroxyquinoline-thiosemicarbazone ligands: GSK3β inhibition due to intracellular delivery of copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Increasing Cu bioavailability inhibits Aβ oligomers and tau phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | GSK3β inhibitor | Alzheimer's disease | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

The Role of Cu(II)GTSM in Mitigating Amyloid-β Trimer Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides, which aggregate into soluble oligomers and insoluble plaques. Among the various Aβ oligomers, soluble trimers are considered highly neurotoxic, playing a crucial role in synaptic dysfunction and cognitive decline. This technical guide provides an in-depth analysis of the role of Cu(II)GTSM (Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone)), a cell-permeable copper complex, in reducing toxic Aβ trimers. We will explore its mechanism of action, present quantitative data from preclinical studies, and provide detailed experimental protocols for key assays cited. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for Alzheimer's disease.

Introduction: The Challenge of Amyloid-β Trimers in Alzheimer's Disease

The amyloid cascade hypothesis has been a central framework in Alzheimer's disease research for decades. This hypothesis posits that the production and accumulation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), is the primary pathogenic event. While insoluble amyloid plaques are a hallmark of AD, recent evidence has shifted the focus towards soluble Aβ oligomers as the more proximate neurotoxic species. These oligomers exist in various forms, including dimers, trimers, and larger aggregates.

Aβ trimers, in particular, have been strongly implicated in the impairment of synaptic plasticity, including the inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory. Their small size and diffusible nature allow them to readily interact with synaptic structures, leading to a cascade of detrimental effects. Therefore, therapeutic strategies aimed at reducing the levels of these toxic Aβ trimers hold significant promise for the treatment of AD.

This compound: A Novel Therapeutic Agent

This compound is a lipophilic, cell-permeable bis(thiosemicarbazone) copper complex that has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. Unlike its structural analog Cu(II)ATSM, this compound is designed to readily release its copper ion within the reducing intracellular environment, thereby increasing the bioavailability of intracellular copper. This targeted delivery of copper is central to its mechanism of action in reducing Aβ trimers.

Mechanism of Action: The Akt/GSK3β Signaling Pathway

The therapeutic effects of this compound in reducing Aβ trimers are primarily mediated through the modulation of the Akt/GSK3β signaling pathway. Glycogen synthase kinase 3β (GSK3β) is a key enzyme implicated in both the production of Aβ and the hyperphosphorylation of the tau protein, another hallmark of AD. The activity of GSK3β is regulated by phosphorylation at its serine-9 residue, which inhibits its kinase activity.

The proposed mechanism is as follows:

-

Increased Intracellular Copper: this compound crosses the cell membrane and releases Cu(I) into the cytoplasm.

-

Activation of Akt: The increase in bioavailable copper activates the protein kinase B (Akt) signaling pathway.

-

Inhibition of GSK3β: Activated Akt phosphorylates GSK3β at serine-9, leading to its inhibition.

-

Reduction of Aβ Trimers: The inhibition of GSK3β activity leads to a downstream reduction in the levels of neurotoxic Aβ trimers.

The following diagram illustrates this signaling pathway:

Caption: Signaling pathway of this compound in reducing Amyloid-β trimers.

Quantitative Data on the Efficacy of this compound

Preclinical studies in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 mouse model, have provided quantitative evidence for the efficacy of this compound in reducing Aβ levels and improving cognitive function.

| Study Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Insoluble Aβ Levels | APP/PS1 mice | 10 mg/kg/day this compound via oral gavage | 24% decrease in PBS-insoluble Aβ in the brain. | Crouch et al., 2009 |

| Aβ Trimer Levels | APP/PS1 mice | 10 mg/kg/day this compound via oral gavage | Significant decrease in brain Aβ trimer abundance. | Crouch et al., 2009 |

| Cognitive Performance (Y-maze) | APP/PS1 mice | 10 mg/kg/day this compound via oral gavage | Restored performance in the Y-maze test to levels of cognitively normal animals. | Crouch et al., 2009 |

| Long-Term Potentiation (LTP) | Hippocampal slices from C57/bl6 mice | 1 µM this compound co-treated with 2 µM synthetic Aβ42 | Prevented Aβ-mediated inhibition of LTP. | Crouch et al., 2009 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Preparation of Synthetic Amyloid-β (Aβ) Oligomers

This protocol is adapted from established methods to generate Aβ oligomers enriched in trimers for in vitro studies.

Materials:

-

Synthetic Aβ1-42 peptide (lyophilized)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phenol red-free F-12 culture medium, ice-cold

-

Low-binding microcentrifuge tubes

Procedure:

-

Monomerization of Aβ peptide: a. Resuspend the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mM. b. Vortex briefly and incubate at room temperature for 1-2 hours to ensure the peptide is in a monomeric state. c. Aliquot the Aβ/HFIP solution into low-binding microcentrifuge tubes. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to form a thin peptide film. e. Store the dried peptide films at -80°C until use.

-

Oligomerization: a. Allow the peptide film to equilibrate to room temperature. b. Resuspend the peptide film in DMSO to a concentration of 5 mM. Vortex for 30 seconds and sonicate for 10 minutes in a bath sonicator. c. Dilute the Aβ/DMSO solution to 100 µM with ice-cold, phenol red-free F-12 medium. d. Vortex for 15 seconds. e. Incubate at 4°C for 24 hours. f. After incubation, centrifuge the solution at 14,000 x g for 10 minutes at 4°C to remove any large, insoluble aggregates. g. The supernatant, containing soluble Aβ oligomers (including trimers), is ready for use in cell culture or LTP experiments.

Western Blot for the Detection of Aβ Trimers in Mouse Brain Homogenates

This protocol outlines the procedure for detecting Aβ trimers in brain tissue from treated and control animals.

Materials:

-

Brain tissue from APP/PS1 mice

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

4-12% Bis-Tris NuPAGE gels

-

Nitrocellulose membrane (0.2 µm)

-

Transfer buffer (NuPAGE Transfer Buffer with 20% methanol)

-

Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)

-

Primary antibody: Anti-Aβ monoclonal antibody 6E10 (specific for human Aβ) or an oligomer-specific antibody.

-

HRP-conjugated secondary antibody (anti-mouse IgG)

-

ECL substrate

Procedure:

-

Sample Preparation: a. Homogenize brain tissue in ice-cold RIPA buffer with protease inhibitors. b. Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C. c. Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

-

SDS-PAGE: a. Mix 20-30 µg of protein from each sample with LDS sample buffer and reducing agent. b. Heat the samples at 70°C for 10 minutes. c. Load the samples onto a 4-12% Bis-Tris NuPAGE gel and run at 150V until the dye front reaches the bottom.

-

Protein Transfer: a. Transfer the separated proteins to a 0.2 µm nitrocellulose membrane at 30V for 1-2 hours.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-Aβ antibody (e.g., 6E10, 1:1000 dilution in blocking buffer) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

-

Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Visualize the bands corresponding to Aβ monomers, dimers, and trimers using a chemiluminescence imaging system.

Y-Maze Test for Cognitive Assessment

The Y-maze test is used to assess spatial working memory in rodents.

Materials:

-

Y-shaped maze with three identical arms.

-

Video tracking software (e.g., EthoVision).

Procedure:

-

Acclimation: a. Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Testing: a. Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes). b. Record the sequence of arm entries using video tracking software.

-

Data Analysis: a. An arm entry is counted when all four paws of the mouse are within the arm. b. A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA). c. Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall experimental workflow for evaluating the efficacy of this compound.

Caption: Experimental workflow for evaluating this compound efficacy.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for Alzheimer's disease by targeting the reduction of neurotoxic Aβ trimers through the modulation of the Akt/GSK3β signaling pathway. The preclinical data strongly support its potential to not only reduce the amyloid pathology but also to improve cognitive function. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area.

Future studies should focus on:

-

Conducting comprehensive dose-response and time-course studies to optimize the therapeutic window of this compound.

-

Investigating the long-term safety and efficacy of this compound in more advanced preclinical models.

-

Exploring the potential of this compound in combination with other therapeutic agents targeting different aspects of AD pathology.

-

Initiating clinical trials to evaluate the safety and efficacy of this compound in human patients with Alzheimer's disease.

By continuing to explore the therapeutic potential of compounds like this compound, the scientific community moves closer to developing effective treatments for this devastating neurodegenerative disease.

The Impact of Cu(II)GTSM on Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the copper complex Cu(II)GTSM on the phosphorylation of tau protein, a key pathological hallmark in Alzheimer's disease and other tauopathies. The document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the underlying molecular pathways.

Core Findings: this compound Reduces Tau Hyperphosphorylation

This compound has emerged as a promising therapeutic candidate due to its ability to modulate the phosphorylation state of the tau protein.[1] The primary mechanism involves the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a key kinase responsible for the hyperphosphorylation of tau.[1][2] This inhibition is achieved by increasing the intracellular bioavailability of copper, which in turn activates the Akt signaling pathway, leading to the inhibitory phosphorylation of GSK3β at its serine-9 residue.[1][3][4]

Quantitative Analysis of Tau Phosphorylation

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound on tau phosphorylation and related signaling molecules.

Table 1: In Vitro Effects of this compound on Tau Phosphorylation and Signaling in SH-SY5Y Cells

| Analyte | Treatment | Fold Change vs. Control | Key Finding | Reference |

| Phospho-Tau (Ser404) | This compound | 0.36 (64% decrease) | Significant reduction in tau phosphorylation. | [5][6] |

| Phospho-GSK3β (Ser9) | This compound | Increased | Inhibitory phosphorylation of GSK3β is induced. | [3] |

| Phospho-Akt | This compound | Increased | Activation of the upstream kinase Akt. | [3] |

| Phospho-ERK1/2 | This compound | Increased | Activation of the ERK1/2 signaling pathway. | [3] |

| Total Tau | This compound | No significant change | This compound affects phosphorylation, not total protein levels. | [6] |

Table 2: In Vivo Effects of this compound on Tau Phosphorylation and Signaling in APP/PS1 Transgenic Mice

| Analyte | Treatment | Fold Change vs. Control | Key Finding | Reference |

| Phospho-Tau (Ser404) | This compound | Decreased (P = 0.030) | Significant reduction in tau phosphorylation in the brain. | [4][6] |

| Phospho-GSK3β (Ser9) | This compound | Increased (P = 0.018) | In vivo inhibition of GSK3β. | [4][6] |

| Phospho-Akt | This compound | Increased (P = 0.018) | In vivo activation of the Akt pathway. | [4][6] |

| Phospho-ERK1/2 | This compound | Increased (P = 0.049) | In vivo activation of the ERK1/2 pathway. | [4][6] |

| Total Tau | This compound | No significant change | Consistent with in vitro findings. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols employed in the cited research.

Cell Culture and Treatment

-

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuronal studies.

-

Culture Conditions: Cells are typically cultured in a standard medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experimental purposes, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at various concentrations (e.g., 25, 50, 100 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18 hours).[2]

Animal Studies

-

Animal Model: APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits, are a relevant model for Alzheimer's disease.

-

Treatment Administration: this compound is administered to the mice, typically via oral gavage, at a specific dose (e.g., 10 mg/kg of body weight) daily for a designated period.[4] A control group receives a vehicle solution.

-

Tissue Collection: Following the treatment period, mice are euthanized, and brain tissue is collected for subsequent biochemical analysis.

Biochemical Analyses

Western Blot Analysis for Protein Phosphorylation

-

Protein Extraction: Cells or brain tissue are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-tau (Ser404), anti-total-tau, anti-phospho-GSK3β (Ser9), etc.).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of protein phosphorylation.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Cellular Copper Levels

-

Sample Preparation: Cells are treated with this compound or a control. After treatment, the cells are washed thoroughly to remove any extracellular compound. The cell pellets are then digested, typically using a strong acid (e.g., nitric acid).

-

Analysis: The digested samples are introduced into an ICP-MS instrument. The instrument uses a high-temperature plasma to ionize the atoms in the sample. The ions are then separated by their mass-to-charge ratio and detected, allowing for the precise quantification of elemental copper.

-

Normalization: The measured copper levels are typically normalized to the total protein content of the cell lysate.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: General experimental workflow for in vitro analysis of this compound effects.

Caption: Signaling pathway of this compound-mediated inhibition of tau phosphorylation.

References

- 1. Increasing Cu bioavailability inhibits Abeta oligomers and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | GSK3β inhibitor | Alzheimer's disease | TargetMol [targetmol.com]

- 3. pnas.org [pnas.org]

- 4. Increasing Cu bioavailability inhibits Aβ oligomers and tau phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

Cu(II)GTSM: A Technical Guide on its Potential as an Antimicrobial Agent Against Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. Copper complexes, long known for their antimicrobial properties, are re-emerging as a promising area of research. Among these, the copper(II) complex of glyoxal-bis(N4-methylthiosemicarbazone), Cu(II)GTSM, has demonstrated significant potential as a potent antimicrobial agent, particularly against drug-resistant bacterial strains. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial activity, its proposed mechanisms of action, and detailed experimental protocols for its evaluation. Quantitative data from various studies are summarized to facilitate comparison, and key pathways and workflows are visualized to provide a clear conceptual framework for researchers in the field of antimicrobial drug development.

Introduction

Copper is an essential trace element for most living organisms, yet it is toxic in excess. This dual nature has been exploited for centuries for its antimicrobial properties. Modern research has focused on the development of copper-containing compounds that can act as ionophores, facilitating the transport of copper across bacterial membranes to exert a toxic effect. This compound is a small, lipophilic, and stable copper(II) complex that has shown potent antibacterial activity against a range of clinically significant pathogens, including multidrug-resistant strains.[1][2] Its unique mode of action, which involves the efficient delivery of copper ions into the bacterial cytoplasm, makes it an attractive candidate for further development as a novel antimicrobial therapeutic.[1][3]

Antimicrobial Activity of this compound

This compound has demonstrated a broad spectrum of antibacterial activity, with particularly notable efficacy against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4] Its activity against Gram-negative bacteria is more varied, with some species like Neisseria gonorrhoeae showing high susceptibility, while others such as Escherichia coli are more resistant.[1] The potency of this compound is significantly greater than that of uncomplexed copper salts, highlighting the crucial role of the GTSM ligand in delivering copper into the bacterial cell.[1]

Quantitative Antimicrobial Potency

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for this compound against various bacterial strains.

| Bacterial Species | Strain | Resistance Profile | MIC (μM) | MIC (μg/mL) | Reference |

| Neisseria gonorrhoeae | 1291 | - | 0.1 | 0.03 | [1] |

| Staphylococcus aureus | - | Methicillin-Sensitive (MSSA) | 0.3 - 0.6 | - | [4] |

| Staphylococcus aureus | - | Methicillin-Resistant (MRSA) | 0.3 - 0.6 | - | [4] |

| Streptococcus pneumoniae | - | - | Higher than N. gonorrhoeae | - | [1] |

| Haemophilus influenzae | - | - | Higher than N. gonorrhoeae | - | [1] |

| Escherichia coli | - | Fluoroquinolone-Sensitive | >25 | >7.5 | [1] |

| Escherichia coli | - | Fluoroquinolone-Resistant | >25 | >7.5 | [1] |

| Salmonella Typhimurium | - | - | High resistance | - | [1] |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial pathogens.

| Compound | Bacterial Species | MIC (μM) | Reference |

| This compound | Neisseria gonorrhoeae | 0.1 | [1] |

| Cu(II)ATSM | Neisseria gonorrhoeae | 0.8 | [1] |

| Copper Pyrithione | Neisseria gonorrhoeae | 0.13 | [1] |

| Ionic Cu salts | Neisseria gonorrhoeae | >100 | [1] |

Table 2: Comparative MIC values of this compound and other copper-containing compounds against Neisseria gonorrhoeae.

Mechanism of Action

The antibacterial action of this compound is multifaceted and appears to be dependent on the target bacterium's physiology.[1] The primary mechanism involves its function as a copper ionophore, delivering toxic levels of copper into the cytoplasm.[1]

Copper Ionophore Activity

As a neutral and lipophilic molecule, this compound can readily permeate bacterial membranes.[1] Once inside the cytoplasm, the Cu(II) center is thought to be reduced to Cu(I) by intracellular reducing agents like glutathione.[1][2] This reduction leads to the dissociation of the Cu(I) ion from the GTSM ligand. The higher reduction potential of this compound compared to related complexes like Cu(II)ATSM facilitates this release of bioavailable copper, contributing to its greater antibacterial potency.[1][4] The accumulation of intracellular copper disrupts normal cellular processes by inactivating essential enzymes and interfering with metabolism.[1]

Inhibition of Bacterial Respiration

In some bacteria, such as Neisseria gonorrhoeae, this compound has been shown to directly inhibit the electron transport chain.[1][5] Specifically, it targets membrane-bound NADH dehydrogenases, key enzymes in aerobic respiration.[1][5] This inhibition of respiration appears to be a significant contributor to its bactericidal effect in susceptible organisms. However, in bacteria like E. coli, which are less sensitive to respiratory inhibition by this compound, the primary mechanism of toxicity is believed to be the overwhelming of copper homeostasis mechanisms.[1][3]

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the antimicrobial properties of this compound.

Synthesis of this compound

A typical synthesis involves the reaction of the glyoxal-bis(N4-methylthiosemicarbazone) (GTSM) ligand with a copper(II) salt, such as copper(II) chloride, in a suitable solvent like ethanol or a mixture of water and ethanol. The reaction mixture is often heated to facilitate complex formation, and the resulting this compound precipitate is then filtered, washed, and dried. Characterization of the complex can be performed using techniques such as infrared (IR) spectroscopy, elemental analysis, and mass spectrometry.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking.

-

Inoculum Preparation: The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth medium. A solvent control (e.g., DMSO) and a positive control (no compound) are included.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination via broth microdilution.

Measurement of Intracellular Copper Accumulation

Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) can be used to quantify the intracellular copper concentration following treatment with this compound.

-

Bacterial Culture and Treatment: Grow bacterial cultures to mid-log phase and expose them to a defined concentration of this compound for a specific duration.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation.

-

Washing: Wash the cell pellets multiple times with a buffer containing a chelating agent (e.g., EDTA) to remove extracellularly bound copper.

-

Cell Lysis: Lyse the washed cells using a suitable method (e.g., sonication or chemical lysis).

-

Protein Quantification: Determine the total protein concentration of the cell lysate.

-

Metal Analysis: Analyze the copper content of the lysate using ICP-MS or AAS.

-

Data Normalization: Normalize the intracellular copper concentration to the total protein content (e.g., ng Cu/mg protein).

Assessment of Respiratory Inhibition

The effect of this compound on bacterial respiration can be measured by monitoring oxygen consumption using a Clark-type oxygen electrode or by assessing NADH dehydrogenase activity.

Oxygen Consumption Assay:

-

Cell Preparation: Harvest and wash mid-log phase bacterial cells and resuspend them in a suitable buffer.

-

Oxygen Electrode Setup: Calibrate the oxygen electrode system.

-

Measurement: Add the bacterial suspension to the electrode chamber and monitor the basal rate of oxygen consumption. Add a respiratory substrate (e.g., glucose or lactate) to stimulate respiration.

-

Inhibition Assay: Introduce varying concentrations of this compound and record the change in the rate of oxygen consumption.

NADH Dehydrogenase Activity Assay:

-

Membrane Vesicle Preparation: Prepare inverted membrane vesicles from the test bacteria.

-

Assay Setup: In a spectrophotometer cuvette, combine the membrane vesicles with a buffer containing NADH.

-

Activity Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.

-

Inhibition Assay: Add different concentrations of this compound to the assay mixture and determine the extent of inhibition of NADH oxidation.[1]

Future Directions and Conclusion

This compound represents a promising lead compound in the development of new antimicrobial agents to combat resistant bacteria. Its ability to act as a copper ionophore and, in some cases, directly inhibit cellular respiration provides a multi-pronged attack against bacterial pathogens. Further research is warranted to optimize its structure for enhanced efficacy and reduced host toxicity. In vivo studies are crucial to evaluate its therapeutic potential in animal models of infection. A deeper understanding of the specific bacterial targets and the mechanisms of resistance to this compound will be vital for its successful translation into a clinical therapeutic. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the study of this and other novel metal-based antimicrobial agents.

References

- 1. Copper(II)-Bis(Thiosemicarbazonato) Complexes as Antibacterial Agents: Insights into Their Mode of Action and Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper(II)-Bis(Thiosemicarbazonato) Complexes as Antibacterial Agents: Insights into Their Mode of Action and Potential as Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper Complexation Screen Reveals Compounds with Potent Antibiotic Properties against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial effects of copper(II) bis(thiosemicarbazonato) complexes provide new insight into their biochemical mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]

Navigating the In Vivo Journey of Cu(II)GTSM: A Technical Guide to its Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone), or Cu(II)GTSM. This document delves into the in vivo behavior of this promising therapeutic and diagnostic agent, presenting quantitative data in a comparative format, detailing experimental methodologies, and illustrating key concepts through structured diagrams. The information compiled herein is intended to support further research and development of this compound and related compounds.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been investigated primarily in preclinical mouse models, revealing insights into its absorption, distribution, metabolism, and excretion. Studies have explored both oral and intravenous routes of administration, with a key focus on its potential as a therapeutic for diseases like Menkes and as a PET imaging agent.

Plasma Pharmacokinetics in Mice

Oral administration of this compound has been assessed in mouse models, demonstrating its absorption from the gastrointestinal tract. Upon oral administration, both this compound and its ligand, GTSM, have been detected in the plasma.[1][2] A nano-formulation of this compound has been shown to significantly improve its absorption and retention, leading to a markedly higher maximum plasma concentration (Cmax) and a longer mean residence time compared to the standard formulation.[1][2]

Table 1: Comparative Plasma Pharmacokinetic Parameters of this compound and nthis compound in Mice Following Oral Administration (10 mg/kg)

| Compound | Mouse Strain | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Mean Residence Time (h) |

| This compound | C3H/HeNCrl (Control) | Data not available | Data not available | Data not available | Data not available |

| nthis compound | C3H/HeNCrl (Control) | Markedly Higher[1][2] | Data not available | Data not available | Longer[1][2] |

| This compound | Macular (Menkes Model) | Data not available | Data not available | Data not available | Data not available |

| nthis compound | Macular (Menkes Model) | Markedly Higher[1][2] | Data not available | Data not available | Longer[1][2] |

Note: Specific quantitative values for Cmax, Tmax, and AUC were not consistently provided in the search results in a comparable format. The table reflects the qualitative improvements observed with the nano-formulation.

Interestingly, in a mouse model of Menkes disease (macular mice), the plasma concentration of this compound was lower, and the ratio of the area under the curve (AUC) of GTSM to this compound was markedly higher compared to control mice.[1][2] This suggests a more rapid dissociation of the complex in this disease model.[1][2]

Following intravenous administration, 64Cu-GTSM exhibits rapid initial clearance from the blood with a half-life of less than one minute.[3] This is followed by a more prolonged, slower clearance phase.[3]

Biodistribution of this compound

The biodistribution of this compound, largely studied using its radiolabeled form 64Cu-GTSM in conjunction with Positron Emission Tomography (PET), reveals widespread distribution throughout the body with notable uptake in several key organs.

Organ Uptake Following Intravenous Administration

Within 30 minutes of intravenous injection in wild-type mice, 64Cu-GTSM is taken up by all major organs, including the brain, liver, kidneys, heart, and lungs.[3][4] The uptake in the heart, lungs, kidneys, brain, and spinal cord is significantly higher for 64Cu-GTSM compared to ionic 64Cu-acetate at both 30 minutes and 24 hours post-injection.[3] While there is significant clearance of radioactivity from the heart, lungs, and kidneys by 24 hours, the brain and spinal cord show almost complete retention.[3]

Table 2: Ex Vivo Biodistribution of 64Cu from 64Cu-GTSM in C57BL6J Mice at 24 hours Post-Injection (% Injected Dose per Gram - %ID/g)

| Organ | %ID/g (Mean ± SD) |

| Blood | Data not available |

| Heart | ~0.5 |

| Lungs | ~0.75 |

| Liver | ~4.0 |

| Spleen | ~0.5 |

| Kidneys | ~1.5 |

| Muscle | ~0.25 |

| Bone | ~0.25 |

| Brain | ~1.0 |

Note: The values are estimated from graphical representations in the cited literature and should be considered approximate.[3]

Brain Uptake and Distribution

64Cu-GTSM efficiently crosses the blood-brain barrier, delivering 64Cu to all parts of the brain by 30 minutes post-injection, with almost complete retention at 24 hours.[3] In a transgenic mouse model of Alzheimer's disease (TASTPM), the brain concentration of 64Cu was significantly increased at both 30 minutes and 24 hours after injection of 64Cu-GTSM compared to wild-type controls.[5] However, these mice also exhibited a faster clearance of 64Cu from the brain.[5] The regional distribution of 64Cu in the brain did not correlate with the distribution of amyloid-β plaques.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the typical experimental protocols used in the pharmacokinetic and biodistribution studies of this compound.

Pharmacokinetic Studies in Mice

-

Animal Models: Male macular mice (a model for Menkes disease) and C3H/HeNCrl mice (control) are often used.[1][2] For Alzheimer's research, TASTPM transgenic mice and age-matched wild-type controls are employed.[3][4][5]

-

Compound Administration: For oral pharmacokinetic studies, this compound or its nano-formulation (nCuGTSM) is administered at a dose of 10 mg/kg.[1][2] For PET imaging studies, 64Cu-GTSM is administered intravenously.[3][4][5]

-

Sample Collection: Serial blood samples are collected from the mice at various time points post-administration.[1][2]

-

Analytical Method: Plasma concentrations of this compound and its metabolite GTSM are measured using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2]

-

Pharmacokinetic Analysis: Standard pharmacokinetic parameters such as Cmax, Tmax, AUC, and mean residence time are calculated from the plasma concentration-time data.[1][2]

Biodistribution Studies using PET Imaging

-

Radiolabeling: The GTSM ligand is radiolabeled with 64Cu to produce 64Cu-GTSM.

-

Animal Models: Wild-type mice (e.g., C57BL6J) or transgenic disease models are used.[3]

-

Tracer Administration: A controlled dose of 64Cu-GTSM is administered intravenously to the animals.[3][4][5]

-

PET/CT Imaging: Whole-body PET/CT scans are acquired at various time points post-injection (e.g., 0-30 minutes and 24-25 hours) to visualize the distribution of the radiotracer.[3][4][5]

-

Image Analysis: Regions of interest (ROIs) are drawn on the images of major organs to quantify the uptake of 64Cu, typically expressed as the percentage of the injected dose per milliliter (%ID/mL).[3]

-

Ex Vivo Biodistribution: Following the final imaging session, animals are euthanized, and major organs and tissues are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the %ID/g.[3]

Visualizing Key Mechanisms and Workflows

To further elucidate the processes involved in the action and analysis of this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Pharmacokinetics of CuGTSM, a Novel Drug Candidate, in a Mouse Model of Menkes Disease [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of CuGTSM, a Novel Drug Candidate, in a Mouse Model of Menkes Disease - ProQuest [proquest.com]

- 3. Studies of copper trafficking in a mouse model of Alzheimer’s disease by positron emission tomography: comparison of 64Cu acetate and 64CuGTSM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies of copper trafficking in a mouse model of Alzheimer's disease by positron emission tomography: comparison of 64Cu acetate and 64CuGTSM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PET Imaging of Copper Trafficking in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Stability of the Cu(II)GTSM Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The copper(II) complex of glyoxal-bis(N4-methylthiosemicarbazone), Cu(II)GTSM, is a promising therapeutic and imaging agent with applications in neurodegenerative diseases and oncology. Its efficacy is intrinsically linked to its stability in vitro and its metabolic fate in vivo. This technical guide provides a comprehensive overview of the stability profile of this compound, presenting key quantitative data, detailed experimental protocols for stability assessment, and visual representations of its mechanism of action and experimental workflows.

Introduction

This compound is a cell-permeable copper complex designed to deliver copper to target tissues.[1][2] Unlike its more stable analogue, Cu(II)ATSM, the in vivo behavior of this compound is characterized by the intracellular reduction of the copper center from Cu(II) to Cu(I), leading to the dissociation of the complex and the release of bioavailable copper.[2][3] This targeted release is crucial for its therapeutic effects, which include the inhibition of glycogen synthase kinase 3β (GSK3β) and the modulation of neurotoxic amyloid β-trimers and phosphorylated tau.[4][5] Understanding the stability of this compound in various biological environments is therefore paramount for the development of drugs and imaging agents based on this complex.

Quantitative Stability Data

The stability of this compound has been assessed through various metrics, including its electrochemical properties, biodistribution, and clearance rates. The following tables summarize the key quantitative data available.

Table 1: Electrochemical Properties of this compound and Related Complexes

| Complex | Reduction Potential (E½' vs AgCl/Ag) in Me2SO | Notes |

| This compound | -0.44 V | The lower reduction potential compared to Cu(II)ATSM facilitates its reduction by endogenous reducing agents.[1][3] |

| Cu(II)ATSM | -0.60 V | More difficult to reduce, leading to greater stability and selective retention in hypoxic cells.[1][3] |

Table 2: In Vivo Pharmacokinetics of 64Cu-Labeled GTSM

| Parameter | Value | Species | Administration Route | Reference |

| Blood Clearance | ||||

| Initial Phase Half-Life | << 1 min | Mouse | Intravenous | [6] |

| Brain Uptake and Retention | ||||

| % Injected Dose per mL at 30 min | 5.57 ± 0.77 | Mouse | Intravenous | [7] |

| % Injected Dose per mL at 24 h | 5.45 ± 0.75 | Mouse | Intravenous | [7] |

| Retention in Brain and Spinal Cord (30 min to 24 h) | >98% | Mouse | Intravenous | [6] |

| Organ Distribution at 30 min (%ID/mL) | ||||

| Heart | Significantly higher than 64Cu-acetate | Mouse | Intravenous | [7] |

| Lungs | Significantly higher than 64Cu-acetate | Mouse | Intravenous | [7] |

| Kidney | Substantial uptake | Mouse | Intravenous | [7] |

| Liver | High uptake | Mouse | Intravenous | [8] |

| Organ Clearance (30 min to 24 h) | ||||

| Heart | 57% decrease | Mouse | Intravenous | [7] |

| Lungs | 71% decrease | Mouse | Intravenous | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound stability. The following sections outline key experimental protocols.

In Vitro Stability Assessment using UV-Visible Spectroscopy

This protocol is adapted from studies on the stability of similar copper bis(thiosemicarbazone) complexes.[9]

Objective: To monitor the stability of the this compound complex in the presence of biological reductants.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Ascorbic acid (AA), Glutathione (GSH), L-Cysteine (Cys)

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare stock solutions of the reductants (AA, GSH, Cys) in the appropriate buffer.

-

In a cuvette, prepare a solution of this compound in a mixture of DMSO and phosphate buffer (e.g., 30% DMSO in 0.1 M phosphate buffer, pH 7.4).

-

Record the initial UV-Vis spectrum of the this compound solution. The characteristic absorption band for Cu(II) bis(thiosemicarbazone) complexes is typically monitored.[9]

-

Add a specific concentration of the reductant (e.g., 100 equivalents) to the cuvette.

-

Monitor the change in absorbance at the characteristic wavelength over time at regular intervals to determine the kinetics of the reduction and subsequent dissociation of the complex.

In Vivo Biodistribution Studies using PET Imaging

This protocol is based on preclinical studies evaluating the biodistribution of 64Cu-labeled compounds.[6][7]

Objective: To determine the whole-body distribution and clearance of 64Cu delivered by GTSM over time.

Materials:

-

64Cu-GTSM

-

Animal model (e.g., mice)

-

Positron Emission Tomography (PET) scanner

-

Anesthesia

-

Gamma counter

Procedure:

-

Synthesize and purify 64Cu-GTSM.

-

Anesthetize the animal.

-

Administer a known amount of 64Cu-GTSM intravenously (e.g., via tail vein injection).

-

Perform dynamic or static PET scans at various time points (e.g., 0-30 minutes and 24 hours post-injection).

-

Reconstruct the PET images to visualize the distribution of radioactivity in different organs.

-

For quantitative analysis, draw regions of interest (ROIs) over major organs (brain, heart, liver, kidneys, etc.) on the PET images to calculate the percentage of injected dose per gram of tissue (%ID/g).

-

At the final time point, sacrifice the animal and collect major organs.

-

Measure the radioactivity in each organ using a gamma counter to confirm and provide more accurate quantification of the biodistribution.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental procedures can aid in understanding the stability and mechanism of action of this compound.

Caption: Proposed signaling pathway for this compound-mediated GSK3β inhibition.

References

- 1. Transfer of copper between bis(thiosemicarbazone) ligands and intracellular copper-binding proteins. insights into mechanisms of copper uptake and hypoxia selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increasing Cu bioavailability inhibits Aβ oligomers and tau phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | GSK3β inhibitor | Alzheimer's disease | TargetMol [targetmol.com]

- 5. Increasing Cu bioavailability inhibits Abeta oligomers and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies of copper trafficking in a mouse model of Alzheimer’s disease by positron emission tomography: comparison of 64Cu acetate and 64CuGTSM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies of copper trafficking in a mouse model of Alzheimer's disease by positron emission tomography: comparison of 64 Cu acetate and 64 CuGTSM - Metallomics (RSC Publishing) DOI:10.1039/C7MT00227K [pubs.rsc.org]

- 8. In vitro and in vivo stability investigations of Cu(II), Zn(II), Ca(II) and Gd(III) complexes with N,N'-bis(2-hydroxyiminopropionyl) propane-1,3-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Preparation of Cu(II)GTSM Stock Solutions for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone) (Cu(II)GTSM) stock solutions intended for in vivo experimental use. The following procedures are designed to ensure consistent and safe administration of this compound in preclinical research settings.

Introduction

This compound is a lipophilic, cell-permeable copper complex with a range of biological activities, including potential as an anticancer and antimicrobial agent, and has been investigated for its role in neurodegenerative diseases. Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable results in in vivo studies. Due to its poor aqueous solubility, specific co-solvent systems are required for its formulation. This document outlines two established protocols for the preparation of this compound stock solutions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation of this compound solutions.

| Parameter | Protocol 1 | Protocol 2 |

| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) |

| Achievable Solubility | 0.67 mg/mL (2.28 mM)[1] | 0.67 mg/mL (2.28 mM)[1] |

| Initial Stock Solvent | 100% DMSO | 100% DMSO |

| Sterilization Method | Aseptic Filtration (0.22 µm sterile filter) | Aseptic Filtration (0.22 µm sterile filter) |

| Storage of Stock (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months[1] | -20°C for up to 1 month; -80°C for up to 6 months[1] |

| Working Solution Stability | Prepare fresh for each use | Prepare fresh for each use |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile-filtered

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes

-

Sterile 0.22 µm syringe filters (Nylon or PTFE membrane recommended for DMSO compatibility)

-

Laminar flow hood or biological safety cabinet

Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This protocol outlines the preparation of a this compound working solution using a common co-solvent system.

1. Preparation of Primary Stock Solution in DMSO: a. In a sterile vial within a laminar flow hood, dissolve the appropriate amount of this compound powder in 100% sterile DMSO to create a concentrated stock solution (e.g., 6.7 mg/mL). b. Vortex thoroughly to ensure complete dissolution. If necessary, use a sonicator to aid in dissolving the compound.[1]

2. Preparation of the Final Working Solution: a. The following steps describe the preparation of a 1 mL working solution at a concentration of 0.67 mg/mL. Volumes can be scaled as needed. b. In a sterile tube, add 400 µL of sterile PEG300. c. Add 100 µL of the this compound primary stock solution (6.7 mg/mL in DMSO) to the PEG300 and mix thoroughly by vortexing.[1] d. Add 50 µL of sterile Tween-80 to the mixture and vortex until the solution is homogenous.[1] e. Add 450 µL of sterile 0.9% saline to the mixture to bring the final volume to 1 mL.[1] f. Vortex the final solution until it is clear and uniform.

3. Sterilization: a. Aseptically filter the final working solution through a 0.22 µm sterile syringe filter into a sterile vial. Ensure the filter material is compatible with DMSO (e.g., Nylon or PTFE).

4. Storage and Use: a. It is recommended to prepare the final working solution fresh on the day of use.[1] b. The primary stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: DMSO and SBE-β-CD in Saline Formulation

This protocol provides an alternative formulation using a cyclodextrin to improve solubility.

1. Preparation of Primary Stock Solution in DMSO: a. Follow the same procedure as in Protocol 1, step 1 to prepare a concentrated stock solution of this compound in 100% sterile DMSO (e.g., 6.7 mg/mL).

2. Preparation of 20% SBE-β-CD in Saline: a. In a sterile container, dissolve SBE-β-CD powder in sterile 0.9% saline to a final concentration of 20% (w/v). b. Ensure complete dissolution by vortexing or stirring. c. Sterilize the 20% SBE-β-CD solution by filtering it through a 0.22 µm sterile filter.

3. Preparation of the Final Working Solution: a. The following steps describe the preparation of a 1 mL working solution at a concentration of 0.67 mg/mL. Volumes can be scaled as needed. b. In a sterile tube, add 900 µL of the sterile 20% SBE-β-CD in saline solution. c. Add 100 µL of the this compound primary stock solution (6.7 mg/mL in DMSO) to the SBE-β-CD solution.[1] d. Vortex the final solution until it is clear and homogenous. Sonication may be used to aid dissolution.[1]

4. Sterilization: a. Aseptically filter the final working solution through a 0.22 µm sterile syringe filter into a sterile vial. A nylon or PTFE membrane is recommended.

5. Storage and Use: a. The final working solution should be prepared fresh for each experiment.[1] b. The primary DMSO stock can be stored under the same conditions as in Protocol 1.[1]

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for preparing this compound for in vivo studies.

References

Application Notes & Protocols: Western Blot Analysis of GSK3β, Akt, and ERK1/2 Phosphorylation after Cu(II)GTSM Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction: Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone), or Cu(II)GTSM, is a cell-permeable copper complex with a range of biological activities, including potential anticancer properties.[1] Its mechanism of action often involves the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. Key among these are the PI3K/Akt and MAPK/ERK pathways.

Glycogen synthase kinase 3β (GSK3β) is a crucial kinase involved in numerous cellular processes. Its activity is primarily regulated by inhibitory phosphorylation at the Serine 9 residue (Ser9), often by upstream kinases such as Akt.[2][3] The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK pathway, activated by phosphorylation at Threonine 202 and Tyrosine 204, which in turn regulate transcription and cellular processes.

Studies have shown that this compound can induce the phosphorylation of Akt and ERK1/2, which subsequently leads to the inhibitory phosphorylation of GSK3β.[1] Western blotting is a fundamental and widely used technique to detect these specific phosphorylation events, providing semi-quantitative insights into the activation state of these signaling pathways in response to this compound treatment. This document provides a detailed protocol for performing such an analysis and presents the expected outcomes.

Signaling Pathway Overview

This compound treatment has been observed to influence the Akt and ERK signaling cascades. Treatment of cells with this compound can lead to the activation of Akt (via phosphorylation at Ser473) and ERK1/2 (via phosphorylation at Thr202/Tyr204). Activated Akt then phosphorylates GSK3β at Ser9, which inhibits its kinase activity.[1][2] This signaling network is a critical determinant of cell fate.

References

Assessing Cognitive Improvement in AD Mice with Cu(II)GTSM: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the assessment of cognitive improvement in Alzheimer's disease (AD) mouse models following treatment with Cu(II)GTSM. This document includes a summary of the key quantitative findings, detailed experimental protocols for behavioral and pathological assessment, and a visualization of the proposed signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of this compound treatment in AD mouse models, demonstrating its efficacy in improving cognitive function and reducing AD-related pathology.

Table 1: Cognitive Improvement in APP/PS1 Transgenic AD Mice

| Behavioral Test | Parameter | Sham-Treated AD Mice | This compound-Treated AD Mice | p-value |

| Y-Maze | % Entry to Novel Arm | 33% | 48% | 0.0002[1][2] |

Table 2: Neuropathological Changes in APP/PS1 Transgenic AD Mice

| Pathological Marker | Measurement | Change with this compound Treatment | p-value |

| Insoluble Aβ | ELISA | 24% decrease | 0.033[1] |

| Aβ Plaque Deposition | Immunohistochemistry | No significant effect | 0.39[1] |

| Phosphorylated Tau | Western Blot | Decrease | 0.030[1][3][4] |

| Total Tau | Western Blot | No significant change | 0.2248[1][3] |

Table 3: Modulation of Intracellular Signaling Pathways in AD Mice

| Signaling Protein | Measurement | Change with this compound Treatment | p-value |

| p-GSK3β (Ser9) | Western Blot | Increase | 0.018[1][3][4] |

| p-Akt | Western Blot | Increase | 0.018[1][3][4] |

| p-ERK1/2 | Western Blot | Increase | 0.049[1][3][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Y-Maze Test for Spatial Working Memory

This protocol assesses short-term spatial working memory based on the innate tendency of mice to explore novel environments.

Materials:

-

Y-shaped maze with three identical arms.

-

Video tracking software (e.g., Ethovision).

-

70% ethanol for cleaning.

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least one hour before the test.

-

Maze Preparation: Clean the maze with 70% ethanol and allow it to dry completely between each mouse to eliminate olfactory cues.

-

Testing:

-

Place a mouse at the center of the Y-maze.

-

Allow the mouse to freely explore the maze for a predetermined duration (e.g., 8 minutes).

-

Record the sequence of arm entries using a video tracking system.

-

-

Data Analysis:

-

An arm entry is defined as the mouse's body, excluding the tail, being completely within the arm.

-

A "spontaneous alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).

-

Calculate the percentage of alternation using the following formula:

-

% Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100

-

-

Morris Water Maze for Spatial Learning and Memory

This protocol evaluates hippocampus-dependent spatial learning and memory.

Materials:

-

A large circular pool (water maze).

-

An escape platform submerged just below the water surface.

-

Non-toxic, opaque substance to make the water cloudy (e.g., non-fat dry milk or non-toxic white paint).

-

Visual cues placed around the room.

-

Video tracking software.

Procedure:

-

Acclimation: Habituate the mice to the testing room for at least 30 minutes before the first trial.

-

Visible Platform Training (Day 1):

-

The platform is visible (e.g., marked with a flag or raised above the water surface).

-

Conduct 4 trials per mouse, placing the mouse into the pool facing the wall from one of four starting positions (North, South, East, West) in a quasi-random sequence.

-

Allow the mouse to swim and find the platform. If the mouse does not find the platform within a set time (e.g., 60 or 120 seconds), gently guide it to the platform.

-

Allow the mouse to remain on the platform for 10-15 seconds.

-

-

Hidden Platform Training (Days 2-5):

-

The platform is hidden beneath the opaque water.

-

Repeat the procedure from Day 1 for a set number of days. The escape latency (time to find the platform) should decrease across days as the mice learn the platform's location.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis:

-

Acquisition Phase: Analyze the escape latency and path length to the platform across the hidden platform training days.

-

Probe Trial: Analyze the time spent in the target quadrant and the number of platform location crossings.

-

Immunohistochemistry for Aβ Plaques

This protocol allows for the visualization and quantification of amyloid-beta plaques in brain tissue.

Materials:

-

Mouse brain tissue sections (fixed and sectioned).

-

Primary antibody against Aβ (e.g., 6E10 or 4G8).

-

Biotinylated secondary antibody.

-

Avidin-biotin-peroxidase complex (ABC) reagent.

-

3,3'-Diaminobenzidine (DAB) substrate.

-

Microscope and imaging software.

Procedure:

-

Tissue Preparation: Perfuse mice and fix brain tissue in 4% paraformaldehyde. Section the brain using a microtome or cryostat.

-

Antigen Retrieval: Incubate sections in formic acid to unmask the Aβ epitope.

-

Blocking: Block non-specific antibody binding by incubating sections in a blocking solution (e.g., normal serum).

-

Primary Antibody Incubation: Incubate sections with the primary anti-Aβ antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody.

-

Signal Amplification: Incubate sections with the ABC reagent.

-

Visualization: Develop the signal using the DAB substrate, which will produce a brown precipitate at the location of the Aβ plaques.

-

Imaging and Analysis:

-

Mount the stained sections on slides.

-

Capture images of the brain regions of interest (e.g., hippocampus and cortex) using a microscope.

-

Quantify the Aβ plaque load by measuring the percentage of the area covered by DAB staining using image analysis software.

-

Western Blot for Phosphorylated Tau

This protocol is used to detect and quantify the levels of phosphorylated tau in brain homogenates.

Materials:

-

Mouse brain tissue homogenates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Protein Extraction: Homogenize brain tissue in a lysis buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size by running a set amount of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated tau or total tau overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated tau band to the intensity of the total tau band or a loading control (e.g., β-actin).

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

Caption: Proposed signaling pathway of this compound in AD.

Caption: General experimental workflow for assessing this compound.

References

Application Notes and Protocols for Studying Reactive Oxygen Species (ROS) Production in Cancer Cells Using Cu(II)GTSM

For Researchers, Scientists, and Drug Development Professionals

Introduction